

Technical Guide: 4-Chloropiperidine-1-carbonyl Chloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Chloropiperidine-1-carbonyl chloride

CAS No.: 2445790-40-7

Cat. No.: B2789111

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Executive Summary

This technical guide profiles **4-chloropiperidine-1-carbonyl chloride** (also known as 1-chlorocarbonyl-4-chloropiperidine), a specialized bifunctional building block used in the synthesis of urea and carbamate libraries. Unlike simple alkyl isocyanates, this reagent offers a pre-functionalized piperidine scaffold with a secondary chloride handle, allowing for late-stage diversification or lipophilic tuning. This guide covers its molecular architecture, synthesis via triphosgene, validated coupling protocols, and safety considerations for handling carbamoyl chlorides.

Molecular Architecture & Reactivity Profile

Chemical Identity[1][2][3][4]

- IUPAC Name: **4-chloropiperidine-1-carbonyl chloride**
- CAS Number: 2445790-40-7 (Free acid chloride); 5382-18-3 (Parent amine: 4-chloropiperidine)
- Molecular Formula: $C_6H_9Cl_2NO$ [1]
- Molecular Weight: 182.05 g/mol [1]

- Appearance: Pale yellow oil (sensitive to moisture)

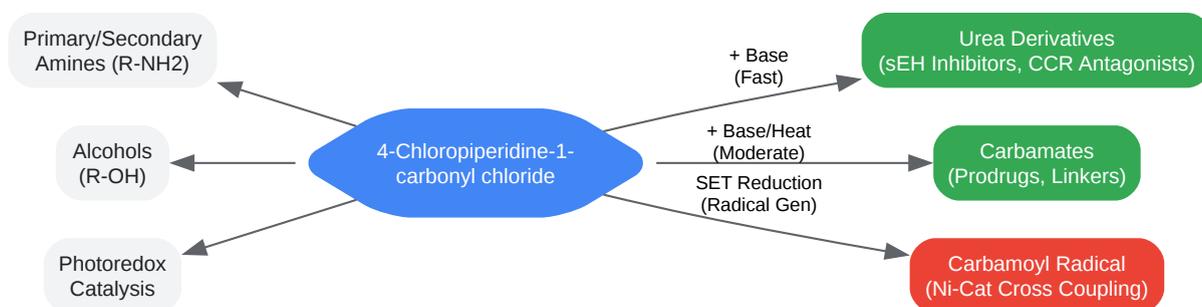
Reactivity Landscape

The molecule possesses two distinct electrophilic sites with vastly different reactivity profiles, enabling orthogonal functionalization:

- Carbamoyl Chloride (C-1): Highly reactive hard electrophile. Reacts rapidly with nucleophiles (amines, alcohols, thiols) at 0°C to RT to form ureas, carbamates, or thiocarbamates.
- Secondary Alkyl Chloride (C-4): Low reactivity. Stable to standard acylation conditions. Can serve as a lipophilic "cap" or undergo nucleophilic substitution () or elimination under forcing conditions (high heat, strong base) or specific catalytic activation.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent pathways available for this building block.



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Figure 1: Divergent reactivity profile. The carbamoyl chloride moiety drives the primary medicinal chemistry applications.

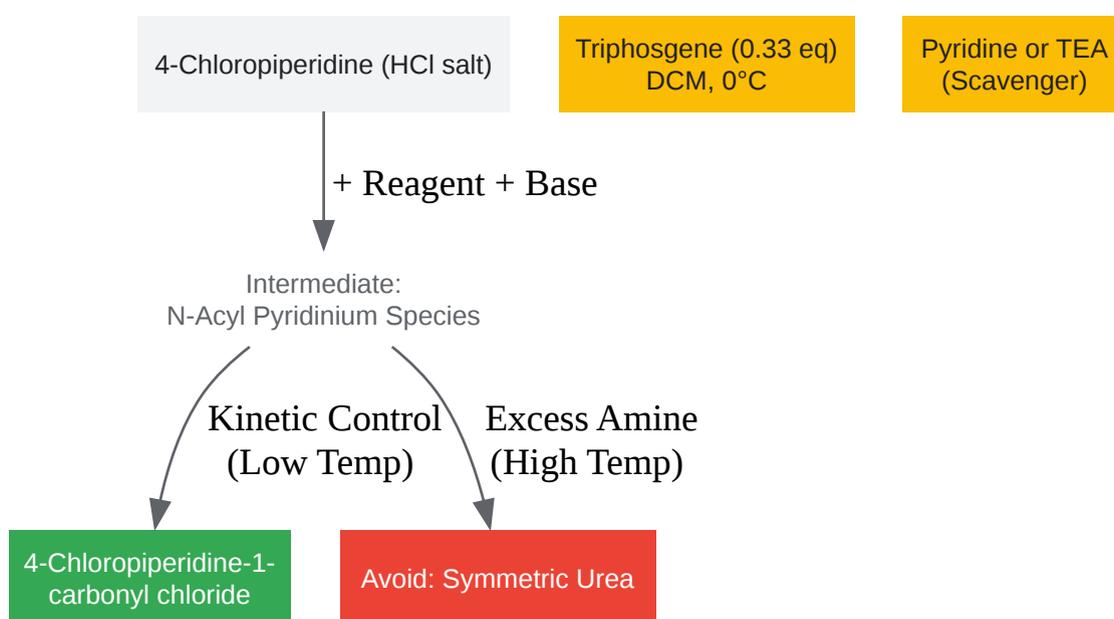
Synthesis & Manufacturing

While commercially available, in-house preparation is often required to ensure anhydrous integrity. The preferred route utilizes Triphosgene (BTC) rather than phosgene gas due to

improved stoichiometric control and safety.

Synthetic Pathway

The synthesis involves the nucleophilic attack of 4-chloropiperidine on the electrophilic carbonyl of triphosgene. Strict temperature control is required to prevent the formation of the symmetric urea byproduct (1,1'-carbonylbis(4-chloropiperidine)).



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Figure 2: Synthesis workflow emphasizing the prevention of symmetric urea formation.

Medicinal Chemistry Applications

Urea Linkers in Drug Design

The 4-chloropiperidine urea motif is a bioisostere for cyclohexyl ureas found in Soluble Epoxide Hydrolase (sEH) inhibitors. The 4-chloro substituent lowers the lipophilicity (LogP) compared to a cyclohexyl group while maintaining steric bulk, potentially improving metabolic stability against oxidation at the 4-position.

Photoredox Catalysis

Recent advances in radical chemistry utilize carbamoyl chlorides as precursors for carbamoyl radicals. Under photoredox conditions (e.g., Ir or Ni catalysis), the C-Cl bond of the carbonyl chloride undergoes homolytic cleavage. This allows the 4-chloropiperidine moiety to be coupled to aryl halides or olefins in a modular fashion, expanding the chemical space beyond simple nucleophilic displacement [1].

Experimental Protocols

Protocol A: Synthesis of 4-Chloropiperidine-1-carbonyl chloride

Safety Note: Work in a well-ventilated fume hood. Triphosgene decomposes to phosgene.

- Preparation: In a flame-dried round-bottom flask under

 , dissolve triphosgene (297 mg, 1.00 mmol) in anhydrous DCM (10 mL). Cool to 0°C.
- Addition: Add pyridine (0.32 mL, 4.0 mmol) dropwise. A white precipitate (pyridinium salt) may form.
- Amine Addition: Slowly add a solution of 4-chloropiperidine (free base or HCl salt neutralized with base) (2.00 mmol) in DCM (5 mL) over 15 minutes.
 - Critical Step: Slow addition prevents local excess of amine, which leads to the symmetric urea dimer.
- Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
- Monitoring: Monitor by TLC (conversion of amine) or IR (appearance of strong C=O stretch $\sim 1730\text{ cm}^{-1}$).
- Workup: Quench with cold 1N HCl (rapidly) to remove pyridine. Extract with DCM. Dry over

 and concentrate.
- Result: Pale yellow oil. Use immediately or store at -20°C under Argon.

Protocol B: General Urea Coupling (Library Synthesis)

Use this protocol to couple the building block with a primary amine.

- Dissolution: Dissolve the target primary amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF or DCM.
- Coupling: Cool to 0°C. Add **4-chloropiperidine-1-carbonyl chloride** (1.1 eq) dropwise.
- Incubation: Stir at RT for 2–4 hours.
- Validation: LC-MS should show the mass of the urea product ().
- Purification: Dilute with EtOAc, wash with saturated and brine. Purify via flash chromatography.

Handling, Stability & Safety

Stability

- Hydrolysis: Carbamoyl chlorides hydrolyze in moist air to form the corresponding amine (4-chloropiperidine), , and .
- Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
- Visual Indicator: If the oil turns cloudy or emits white fumes (HCl) upon opening, significant hydrolysis has occurred.

Toxicology & Safety

- Carcinogenicity: Carbamoyl chlorides are structural alerts for genotoxicity due to their ability to alkylate DNA [2]. Handle as a potential carcinogen.
- Corrosivity: Causes severe skin burns and eye damage.[2]

- PPE: Double nitrile gloves, chemical splash goggles, and face shield are mandatory.

References

- Balletti, M. Excitation of Organocatalytic Intermediates and Application in New Radical Processes.[3] Doctoral Thesis, Universitat Rovira i Virgili, 2020. [Link](#)
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Sources

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- 2. 1-Bromo-2-(bromomethyl)-3-nitrobenzene | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tdx.cat [tdx.cat]
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